molecular formula C15H8ClFO2 B12604541 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one CAS No. 879416-92-9

6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one

Katalognummer: B12604541
CAS-Nummer: 879416-92-9
Molekulargewicht: 274.67 g/mol
InChI-Schlüssel: FDHAUXJNSRBPKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 6-chloro-2H-chromen-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and 6-chloro-2H-chromen-2-one in the presence of a base, such as potassium carbonate, under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

    6-Chloro-4-phenyl-2H-1-benzopyran-2-one: Lacks the fluorine substituent.

    4-(4-Fluorophenyl)-2H-1-benzopyran-2-one: Lacks the chlorine substituent.

Uniqueness: 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.

Eigenschaften

CAS-Nummer

879416-92-9

Molekularformel

C15H8ClFO2

Molekulargewicht

274.67 g/mol

IUPAC-Name

6-chloro-4-(4-fluorophenyl)chromen-2-one

InChI

InChI=1S/C15H8ClFO2/c16-10-3-6-14-13(7-10)12(8-15(18)19-14)9-1-4-11(17)5-2-9/h1-8H

InChI-Schlüssel

FDHAUXJNSRBPKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=C(C=C3)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.